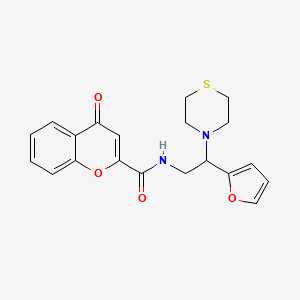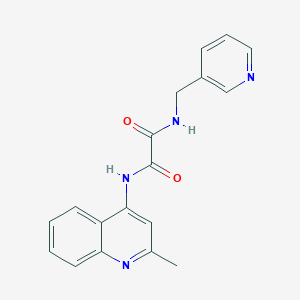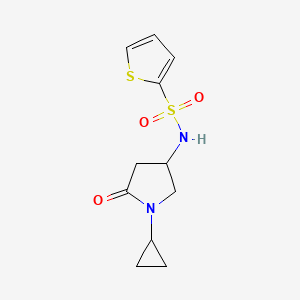
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that integrates multiple functional groups, including a furan ring, a thiomorpholine moiety, and a chromene core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Mechanism of Action
Target of Action
Compounds containing furan and indole scaffolds have been found to bind with high affinity to multiple receptors , and they possess various biological activities . Therefore, it’s plausible that this compound may also interact with multiple targets.
Mode of Action
Compounds containing furan and indole scaffolds are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Compounds containing furan and indole scaffolds are known to influence a variety of biochemical pathways due to their diverse biological activities . The compound’s interaction with its targets could lead to alterations in these pathways, resulting in downstream effects on cellular functions and processes.
Pharmacokinetics
The compound’s furan and indole scaffolds suggest that it may have good bioavailability, as these structures are commonly found in many biologically active compounds .
Result of Action
Given the diverse biological activities of compounds containing furan and indole scaffolds , it’s plausible that this compound may have a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, which can be synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate under acidic conditions. The resulting 4H-chromen-4-one is then functionalized to introduce the carboxamide group.
The furan ring can be synthesized separately through the cyclization of 2-furylmethanol. The thiomorpholine moiety is introduced via the reaction of thiomorpholine with an appropriate electrophile, such as an alkyl halide. The final step involves coupling the furan-thiomorpholine intermediate with the chromene derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,5-dione derivatives.
Reduction: The chromene core can be reduced to dihydrochromene derivatives using reducing agents like sodium borohydride.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or sulfonates are used for nucleophilic substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Alkylated thiomorpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development.
Medicine
In medicine, research is focused on its potential therapeutic effects. Studies have indicated that it may inhibit certain enzymes or receptors involved in disease pathways, making it a promising lead compound for drug discovery.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide
- N-(2-(furan-2-yl)-2-piperidinoethyl)-4-oxo-4H-chromene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the thiomorpholine moiety, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also impart unique pharmacokinetic properties, such as improved metabolic stability and bioavailability.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c23-16-12-19(26-17-5-2-1-4-14(16)17)20(24)21-13-15(18-6-3-9-25-18)22-7-10-27-11-8-22/h1-6,9,12,15H,7-8,10-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKDOWFPVWSXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(oxan-4-yl)urea](/img/structure/B2439452.png)
![4-(diethylsulfamoyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2439454.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2439456.png)
![2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2439461.png)
![8-Azaspiro[4.6]undecane hydrochloride](/img/structure/B2439462.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone](/img/structure/B2439466.png)
![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2439467.png)


![N,N-diethyl-4-[4-(propan-2-yl)benzenesulfonyl]quinoline-3-carboxamide](/img/structure/B2439470.png)

![N-{5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-3-yl}-4-methylbenzenecarboxamide](/img/structure/B2439475.png)
